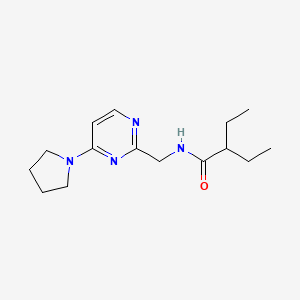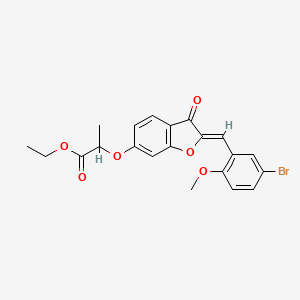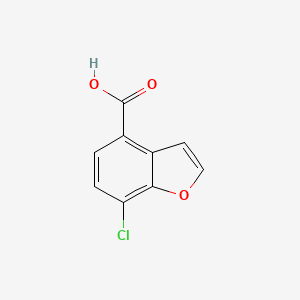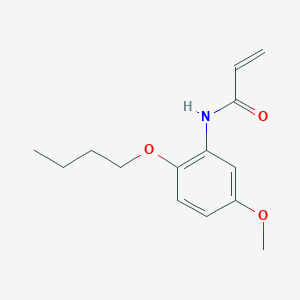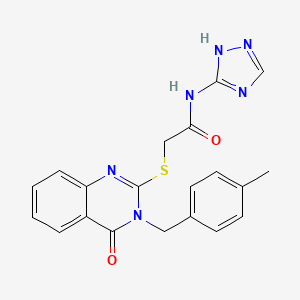
2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find the specific synthesis for your compound, 1,2,4-triazoles can be synthesized through a variety of methods. One common method is the reaction of a 1,3-diketone with hydrazine1.Molecular Structure Analysis
The compound contains several functional groups, including a 1,2,4-triazole ring, a thioether group, and an amide group. These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with a 1,2,4-triazole core have been found to exhibit a variety of reactions, often related to their biological activity1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research on quinazolinone derivatives, such as the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, has demonstrated potential antibacterial activity against various bacterial strains. These compounds were synthesized through condensation reactions and evaluated for their structural integrity through spectral analysis. The antibacterial properties were assessed against pathogens like S.aureus and E.coli, showcasing the potential of quinazolinone derivatives in contributing to the development of new antibacterial agents (Singh et al., 2010).
Anti-inflammatory and Analgesic Activities
Several studies have focused on the synthesis of quinazolinone derivatives with potential anti-inflammatory and analgesic activities. One study synthesized substituted azetidinonyl and thiazolidinonyl quinazolinones, which showed significant anti-inflammatory effects in experimental models, indicating these compounds' potential in developing new anti-inflammatory and analgesic drugs (Bhati, 2013).
Antitumor Activity
Quinazolinone derivatives have also been explored for their antitumor activities. A study involving the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity, suggesting these compounds as potential candidates for cancer therapy. Molecular docking studies supported their mechanism of action, highlighting their efficacy against various cancer cell lines (Al-Suwaidan et al., 2016).
Safety And Hazards
The safety and hazards of a compound depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions.
Orientations Futures
Future research could involve further exploration of the biological activity of this compound, as well as potential modifications to its structure to enhance its activity or alter its properties.
Please note that this is a general analysis based on the structural features of the compound. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
Propriétés
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-6-8-14(9-7-13)10-26-18(28)15-4-2-3-5-16(15)23-20(26)29-11-17(27)24-19-21-12-22-25-19/h2-9,12H,10-11H2,1H3,(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBONXCZORCKMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

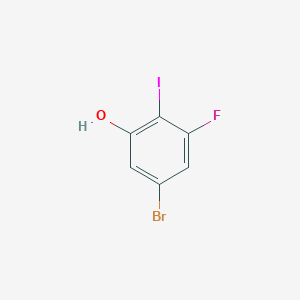
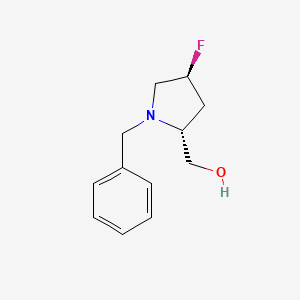
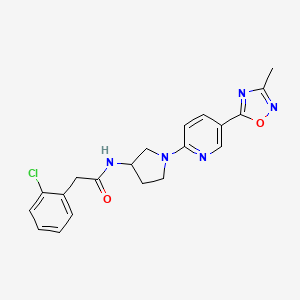
![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
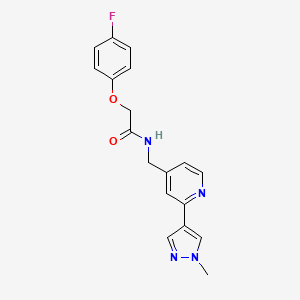
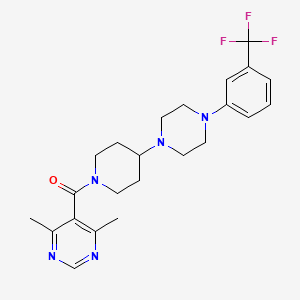
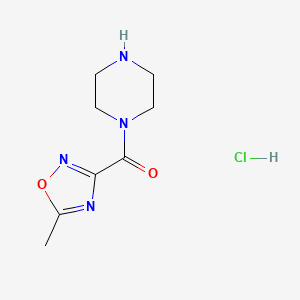
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2432771.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)
